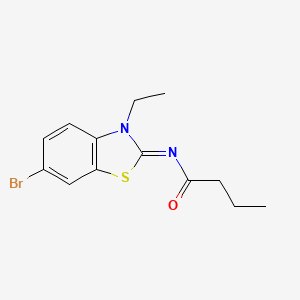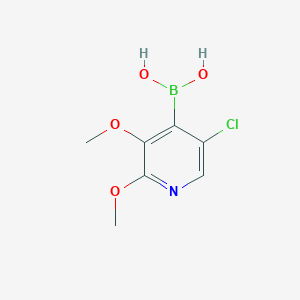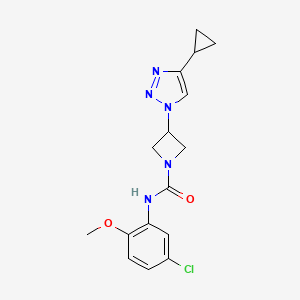![molecular formula C12H16ClNO3 B2979319 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide CAS No. 2411302-97-9](/img/structure/B2979319.png)
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide, also known as CGP 12177, is a selective beta-adrenergic receptor antagonist. It is a synthetic compound that is used in scientific research to study the beta-adrenergic receptor system.
Mecanismo De Acción
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 acts as a competitive antagonist at the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor system.
Biochemical and Physiological Effects
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 has been shown to have a variety of biochemical and physiological effects. It has been found to decrease heart rate and blood pressure in animal models. 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 has also been shown to decrease lipolysis and inhibit insulin secretion. Additionally, 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 has been found to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the beta-adrenergic receptor system without interference from other receptor systems. However, one limitation of using 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177. One area of research is the development of more selective beta-adrenergic receptor antagonists. Another area of research is the investigation of the role of beta-adrenergic receptors in various diseases, such as heart failure and asthma. Additionally, the use of 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 in combination with other drugs or therapies is an area of future research.
Métodos De Síntesis
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is synthesized by reacting 4-methoxyphenylacetonitrile with ethyl chloroacetate to form 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. This intermediate is then reacted with 2-bromo-1-(2-hydroxypropyl)benzene to form 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is widely used in scientific research to study the beta-adrenergic receptor system. It is used to investigate the binding properties of beta-adrenergic receptors and their subtypes. 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is also used to study the regulation of beta-adrenergic receptors in various tissues and organs.
Propiedades
IUPAC Name |
2-chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(15)12(14-11(16)7-13)9-3-5-10(17-2)6-4-9/h3-6,8,12,15H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFROJLANVLJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride](/img/structure/B2979241.png)

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)

![N-[2-(3-Fluorophenoxy)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2979246.png)

![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)
![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2979259.png)